molecular formula C19H13NO B14679686 N-chrysen-4-ylformamide CAS No. 34440-94-3

N-chrysen-4-ylformamide

Cat. No.: B14679686
CAS No.: 34440-94-3
M. Wt: 271.3 g/mol
InChI Key: ZJBLBCSANAZBKE-UHFFFAOYSA-N
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Description

N-chrysen-4-ylformamide is an organic compound belonging to the class of amides It is derived from chrysene, a polycyclic aromatic hydrocarbon, and formamide, an amide derived from formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-chrysen-4-ylformamide typically involves the reaction of chrysene with formamide under specific conditions. One common method is the aminolysis of chrysene derivatives with formamide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-chrysen-4-ylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring of chrysene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-chrysen-4-ylamine.

    Substitution: Substituted chrysenes with various functional groups.

Scientific Research Applications

N-chrysen-4-ylformamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-chrysen-4-ylformamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthylformamide: Similar structure but derived from naphthalene.

    Phenanthrylformamide: Derived from phenanthrene, another polycyclic aromatic hydrocarbon.

    Anthracenylformamide: Derived from anthracene.

Uniqueness

N-chrysen-4-ylformamide is unique due to its specific structural features derived from chrysene. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

34440-94-3

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

N-chrysen-4-ylformamide

InChI

InChI=1S/C19H13NO/c21-12-20-18-7-3-5-14-9-10-16-15-6-2-1-4-13(15)8-11-17(16)19(14)18/h1-12H,(H,20,21)

InChI Key

ZJBLBCSANAZBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)NC=O

Origin of Product

United States

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